molecular formula C10H14OS B2822973 [4-(Propan-2-yloxy)phenyl]methanethiol CAS No. 1384864-93-0

[4-(Propan-2-yloxy)phenyl]methanethiol

Cat. No. B2822973
CAS RN: 1384864-93-0
M. Wt: 182.28
InChI Key: SOKJKYUVKAESIK-UHFFFAOYSA-N
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Description

“[4-(Propan-2-yloxy)phenyl]methanethiol” is a chemical compound with the CAS Number: 1384864-93-0 . Its IUPAC name is (4-isopropoxyphenyl)methanethiol . The molecular weight of this compound is 182.29 .


Molecular Structure Analysis

The InChI code for [4-(Propan-2-yloxy)phenyl]methanethiol is 1S/C10H14OS/c1-8(2)11-10-5-3-9(7-12)4-6-10/h3-6,8,12H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

  • Molecular Weight: 182.28
  • MDL No.: MFCD23790703
  • Purity/Specification: Not specified
  • Molecular Formula: C10H14OS
  • Storage conditions and boiling point are not specified .

Scientific Research Applications

Methoxy(phenylthio)methane Applications

Methoxy(phenylthio)methane demonstrates versatility in synthetic chemistry, undergoing electrophilic alkylation followed by nucleophilic allylation or propargylation. This process is influenced by the choice of Lewis acid, providing a route to generate methoxy- or phenylthiomethylene 1,1-dipole synthons, which are useful intermediates in organic synthesis (Sato et al., 1987).

Coenzyme M Analogues

The synthesis and investigation of 2-(methylthio)ethanesulfonate analogues for their activity in the methyl coenzyme M reductase system highlight the potential for chemical modifications to influence biological pathways. This enzyme system, crucial for methane biosynthesis in certain microbial contexts, illustrates the potential for designing analogues that impact metabolic processes (Gunsalus et al., 1978).

Electrochemical Oxidation of Organosilicon Compounds

Research into the electrochemical oxidation of organosilicon compounds, including phenylthio(trimethylsilyl)methane, for one-carbon homologation reactions reveals the potential for synthesizing valuable chemical intermediates. These methods offer routes to dimethyl acetals or methyl esters, showcasing the intersection of electrochemistry and organic synthesis for efficient compound generation (Yoshida et al., 1991).

Methane Mitigation and Biopolymer Production

Methanotrophs, bacteria that metabolize methane, can be harnessed for biotechnological applications such as biopolymer production. This approach not only mitigates methane, a potent greenhouse gas, but also produces valuable polymers like PHA and PHB from methane, demonstrating a sustainable method for converting greenhouse gases into useful products (Karthikeyan et al., 2015).

Methane Aromatization

The co-aromatization of methane with propane using Zn/HZSM-5 as a catalyst sheds light on the conversion of methane into more complex hydrocarbons. This research elucidates the pathways for methane incorporation into aromatic compounds, offering insights into the conversion of methane to valuable chemicals (He et al., 2019).

properties

IUPAC Name

(4-propan-2-yloxyphenyl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-8(2)11-10-5-3-9(7-12)4-6-10/h3-6,8,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKJKYUVKAESIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Propan-2-yloxy)phenyl]methanethiol

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